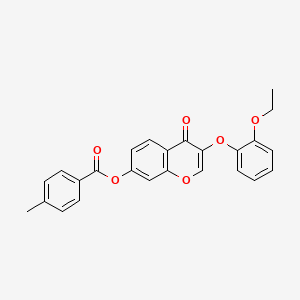

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate

Beschreibung

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate is a synthetic chromene-derived compound featuring a 4-oxo-chromen core substituted with a 2-ethoxyphenoxy group at position 3 and a 4-methylbenzoate ester at position 5.

Eigenschaften

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O6/c1-3-28-20-6-4-5-7-21(20)31-23-15-29-22-14-18(12-13-19(22)24(23)26)30-25(27)17-10-8-16(2)9-11-17/h4-15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJWESMYFYERHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via a nucleophilic substitution reaction, where the chromen-4-one intermediate reacts with 2-ethoxyphenol in the presence of a suitable base.

Esterification: The final step involves the esterification of the chromen-4-one derivative with 4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or benzoate rings, using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated, nitrated, or sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Influencing signaling pathways, such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

The compound belongs to a class of chromen-4-one derivatives with variable substituents on the phenoxy and benzoate groups. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Key Observations:

- However, the increased molecular weight (~416 g/mol) approaches the 500 g/mol threshold for optimal drug-likeness . Benzoate Group: The 4-methyl substituent offers moderate electron-donating effects, contrasting with the electron-withdrawing 4-chloro group in , which may reduce metabolic stability.

Enzyme Inhibition and Neuroprotection:

- 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate: Demonstrated stable binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in molecular dynamics (MD) simulations, with RMSD <2 Å over 100 ns. Also showed inhibition of monoamine oxidases (MAO-A/B), suggesting multi-target neuroprotection .

- Target Compound: The 2-ethoxy group may alter binding affinity to AChE/BChE due to steric effects compared to the smaller 2-methoxy analog. No direct activity data is available.

Pharmacokinetic Profiles:

- BBB Permeation : Analogs with molecular weight <500 g/mol, high gastrointestinal (GI) absorption, and compliance with Lipinski’s rules (e.g., ) are likely BBB-permeant. The target compound’s properties align with these criteria.

Biologische Aktivität

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate is a synthetic organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's chemical structure and properties are crucial for understanding its biological activity. Below is a summary of its key chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H23NO6 |

| Molecular Weight | 397.4 g/mol |

| InChI Key | WVUYEDSUCCLTDM-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OCC |

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical biological pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to inflammatory and cancer pathways.

- Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Activity : A study demonstrated that the compound significantly reduced cell viability in various cancer cell lines, indicating potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest in the G1 phase.

- Anti-inflammatory Effects : Research indicated that it could reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

- Neuroprotective Effects : Another study highlighted its neuroprotective properties, showing that it could mitigate neuronal cell death induced by oxidative stress.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | Moderate anticancer activity |

| 3-(4-methylphenoxy)-4H-chromen-7-one | Limited anti-inflammatory effects |

| 3-(2-methoxyphenyl)-4H-chromen-7-one | Antioxidant but less potent than target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.